Pan‑AKT Biochemical Potency of AZ7328 Compared with the Allosteric Inhibitor MK‑2206
AZ7328 inhibits all three AKT isoforms with an IC50 below 50 nM in isolated enzyme assays [1]. Unlike the allosteric inhibitor MK‑2206, which displays differential isoform potency (AKT1 IC50 8 nM, AKT2 IC50 12 nM, AKT3 IC50 65 nM ), AZ7328 exhibits a uniform pan‑AKT inhibition profile that may provide more consistent pathway suppression across AKT isoforms.
| Evidence Dimension | AKT isoform inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 50 nM (all three AKT isoforms) |
| Comparator Or Baseline | MK-2206: AKT1 8 nM, AKT2 12 nM, AKT3 65 nM |
| Quantified Difference | AZ7328 shows isoform‑balanced inhibition (<50 nM); MK‑2206 shows ~8‑fold difference between AKT1 and AKT3 |
| Conditions | Isolated enzyme assays; different assay systems preclude direct numeric equivalence |
Why This Matters
A uniform pan‑AKT profile may offer more predictable dose‑response relationships across tissues expressing different isoform ratios, aiding experimental reproducibility.
- [1] Butler DE, Marlein CR, Powner DJ, et al. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer. Oncotarget. 2017 May 23;8(34):56698-56713. doi:10.18632/oncotarget.18082. View Source
